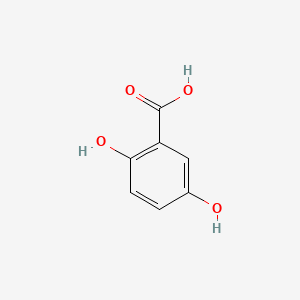

2,5-Dihydroxybenzoic acid

概要

説明

ゲンチジン酸は、2,5-ジヒドロキシ安息香酸としても知られており、安息香酸のジヒドロキシ安息香酸誘導体です。これは、アスピリンの代謝分解の副産物であり、腎臓から排泄されます。 ゲンチジン酸は、アフリカの木であるアルホルネア・コルディフォリアとワインに自然に存在します 。抗酸化作用で知られており、さまざまな医薬品に使用されています。

2. 製法

ゲンチジン酸は、いくつかの方法で合成することができます。

ヒドロキノンのカルボキシル化: この方法は、二酸化炭素を使用してヒドロキノンをカルボキシル化することにより行われます。この反応は、コルベ・シュミット反応の例です[ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CO}_2 \rightarrow \text{C}_6\text{H}_3(\text{CO}_2\text{H})(\text{OH})_2 ]

エルブス過硫酸酸化: 別の方法は、過硫酸を使用してサリチル酸を酸化してゲンチジン酸を生成することです.

準備方法

Gentisic acid can be synthesized through several methods:

Carboxylation of Hydroquinone: This method involves the carboxylation of hydroquinone using carbon dioxide. The reaction is an example of the Kolbe-Schmitt reaction[ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CO}_2 \rightarrow \text{C}_6\text{H}_3(\text{CO}_2\text{H})(\text{OH})_2 ]

Elbs Persulfate Oxidation: Another method involves the oxidation of salicylic acid using persulfate to produce gentisic acid.

化学反応の分析

Oxidation Reactions

-

Electrochemical Oxidation : The electrochemical behavior of 2,5-dihydroxybenzoic acid has been studied extensively. In a pH range of 5-12, it undergoes a two-electron oxidation process to form a substituted benzoquinone. The reaction is diffusion-controlled and reversible, indicating that both the initial compound and its oxidized form can interconvert under specific conditions .

-

Reaction with Singlet Oxygen : Research indicates that when exposed to singlet oxygen (), salicylic acid can form this compound as a product. This reaction highlights the compound's role in oxidative processes within biological systems .

Biochemical Reactions

-

Enzymatic Reactions : In the presence of gentisate 1,2-dioxygenase, gentisic acid reacts with molecular oxygen to produce maleylpyruvate. This enzymatic reaction is significant in metabolic pathways involving phenolic compounds .

Coordination Chemistry

-

Reactions with Chromium(III) : The interaction of this compound with chromium(III) ions in weak acidic solutions has been studied to understand its chelation properties. The reactions occur in two stages: an initial ligand binding followed by a chelation process. The activation parameters suggest that breaking intramolecular hydrogen bonds is crucial for the first stage .

科学的研究の応用

Analytical Chemistry Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

2,5-Dihydroxybenzoic acid is widely recognized as an effective matrix for MALDI-MS. Its properties enhance the detection sensitivity and spatial resolution of analytes in complex biological samples.

-

Case Study: Detection of Fungicides

In a study by Liang et al. (2024), DHB was utilized to improve the quantification of the fungicide pyrimethanil in strawberries. The results indicated that DHB significantly enhanced the detection sensitivity for pesticide residues, demonstrating its utility in food safety analysis . -

Case Study: Lipid and Phytohormone Imaging

Shi et al. (2024) reported on a novel application of DHB in simultaneous MALDI-MS imaging of multiple lipids and phytohormones in biological tissues. This study highlighted the versatility of DHB in facilitating complex biochemical analyses .

| Application Area | Description | Reference |

|---|---|---|

| MALDI-MS for Fungicides | Enhanced detection of pesticide residues in fruits | Liang et al., 2024 |

| Imaging of Lipids and Phytohormones | Visualization of multiple compounds in biological tissues | Shi et al., 2024 |

Biochemical Research Applications

Role in Plant Defense Mechanisms

DHB has been shown to play a critical role in modulating plant defense against pathogens. In research conducted by Casati et al. (2024), DHB was used to study the kinetics of enzymes involved in plant resistance mechanisms . The findings underscored its importance in plant biochemistry and resistance breeding.

- Case Study: Phenolic Content Analysis

Thulasinathan et al. (2024) employed DHB to analyze phenolic compounds in various rice genotypes, highlighting its significance in nutritional studies and crop quality assessments .

Pharmacological Applications

Chemopreventive Properties

Recent studies have suggested that DHB may contribute to the chemopreventive effects associated with aspirin metabolites. Research indicated that both 2,3-DHBA and 2,5-DHBA inhibit cyclin-dependent kinase activity, which is crucial for cancer cell growth inhibition .

- Case Study: Cancer Cell Growth Inhibition

A study demonstrated that 2,5-DHBA could inhibit cancer cell proliferation through modulation of specific biochemical pathways, suggesting its potential as a therapeutic agent against colorectal cancer .

DHB exhibits various biological activities, including anti-inflammatory and antioxidant properties. A study utilizing the PASS software predicted multiple pharmacological activities for DHB derived from Momordica charantia fruit extracts, including gastrointestinal protection and glucose oxidase inhibition .

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory responses | PASS Software Study |

| Gastrointestinal protection | Protects against gastrointestinal hemorrhage | PASS Software Study |

作用機序

ゲンチジン酸は、さまざまなメカニズムを通じて効果を発揮します。

類似化合物との比較

ゲンチジン酸は、サリチル酸などの他の類似化合物と比較されます。

サリチル酸: 両方の化合物はヒドロキシ安息香酸ですが、ゲンチジン酸はヒドロキシル基を2つ持っているため、特定の化学反応でより反応性があります。

ヒドロキノン: ゲンチジン酸はヒドロキノンの誘導体であり、同様の抗酸化特性を共有しています.

カフェイン酸: ゲンチジン酸とカフェイン酸はどちらも抗酸化特性を持つフェノール酸ですが、化学構造と特定の用途が異なります.

ゲンチジン酸は、その二重のヒドロキシル基により、反応性と抗酸化能力が向上している点が特徴です。

生物活性

2,5-Dihydroxybenzoic acid (2,5-DHBA) is a phenolic compound known for its diverse biological activities. This article explores its effects on cancer cell proliferation, antioxidant properties, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Activities

2,5-DHBA exhibits various biological activities, including:

- Anticancer Properties : Inhibition of cancer cell growth through modulation of cell cycle regulators.

- Antioxidant Effects : Protection against oxidative stress in cellular systems.

- Inhibition of Cell Migration and Invasion : Potential applications in cancer metastasis prevention.

Anticancer Properties

Research indicates that 2,5-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that 2,5-DHBA effectively inhibited CDK1 and CDK6 activities in multiple cancer cell lines, including HCT-116, HT-29, and MDA-MB-231. The inhibition was dose-dependent, with significant reductions in cell proliferation observed at higher concentrations (750 µM to 1 mM) .

Table 1: Inhibition of CDK Activity by 2,5-DHBA

| CDK Enzyme | Inhibition Concentration (µM) | % Inhibition |

|---|---|---|

| CDK1 | 500 | 20% |

| 750 | 40% | |

| 1000 | 60% | |

| CDK2 | >750 | Significant |

| CDK4 | 1000 | Significant |

| CDK6 | >750 | Significant |

This suggests that 2,5-DHBA may contribute to the chemopreventive effects of aspirin metabolites .

Antioxidant Effects

A study assessed the impact of 2,5-DHBA on Na, K-ATPase enzyme activity and glutathione (GSH) levels in rats exposed to hyperoxia. Results indicated that treatment with 2,5-DHBA significantly increased GSH levels and ATPase activity compared to control groups. This highlights its potential as an antioxidant agent .

Inhibition of Cell Migration and Invasion

The conjugation of 2,5-DHBA with gelatin has shown promise in inhibiting tumor cell migration and invasion. Research demonstrated that this conjugate suppressed both basal and Hsp90-stimulated migration of glioblastoma A-172 and fibrosarcoma HT1080 cells. The mechanism involves the detachment of Hsp90 from cell surface heparan sulfate proteoglycans (HSPGs), which are critical for tumor cell motility .

Table 2: Effects of 2,5-DHBA-Gelatin Conjugate on Tumor Cell Migration

| Cell Line | Migration Type | % Inhibition |

|---|---|---|

| A-172 | Basal | Significant |

| Hsp90-stimulated | Significant | |

| HT1080 | Basal | Significant |

| Hsp90-stimulated | Significant |

This suggests a potential role for the 2,5-DHBA-gelatin conjugate in developing antimetastatic therapies .

Case Studies and Research Findings

- Cancer Cell Proliferation : A study reported that among aspirin metabolites, 2,5-DHBA was particularly effective in inhibiting cancer cell proliferation across various lines. This positions it as a candidate for further investigation in cancer treatment strategies .

- Oxidative Stress Mitigation : The antioxidant capacity of 2,5-DHBA was highlighted in experiments involving hyperoxic conditions in rats, showing its ability to enhance cellular defenses against oxidative damage .

- Metastasis Prevention : The development of a synthetic polymer combining 2,5-DHBA with gelatin has opened avenues for targeted therapies aimed at preventing cancer metastasis by disrupting key cellular interactions involved in tumor spread .

特性

IUPAC Name |

2,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4955-90-2 (mono-hydrochloride salt) | |

| Record name | Gentisic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060078 | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |

| Record name | Gentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.0 mg/mL at 5 °C | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Gentisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

490-79-9 | |

| Record name | 2,5-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gentisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP36V95O3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199.5 °C | |

| Record name | Gentisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。